Avibactam sodium, (+)-

Catalog No.
S888114
CAS No.
1383814-68-3
M.F
C7H10N3NaO6S
M. Wt
287.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avibactam sodium, (+)-

CAS Number

1383814-68-3

Product Name

Avibactam sodium, (+)-

IUPAC Name

sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C7H10N3NaO6S

Molecular Weight

287.23 g/mol

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m0./s1

InChI Key

RTCIKUMODPANKX-UYXJWNHNSA-M

SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]

Isomeric SMILES

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]

Inhibition of Beta-Lactamase Enzymes

  • Avibactam sodium functions as a non-β-lactam β-lactamase inhibitor. Beta-lactamases are enzymes produced by some bacteria that can render beta-lactam antibiotics ineffective [].
  • By forming a covalent bond with the beta-lactamase enzyme, avibactam sodium inactivates it, preventing the breakdown of the antibiotic [].
  • This property allows certain beta-lactam antibiotics to remain effective against bacteria that would otherwise exhibit resistance [].

Combination Therapy for Antibiotic-Resistant Bacteria

  • Scientific research focuses on the use of avibactam sodium in combination with specific antibiotics, primarily ceftazidime [, ].
  • The combination product, Ceftazidime-Avibactam (brand name Avycaz), is being investigated for its efficacy against various antibiotic-resistant Gram-negative bacterial infections [].
  • Studies have shown promising results against complicated urinary tract infections and complicated intra-abdominal infections caused by multi-drug resistant bacteria [].

UNII

TROMZ29W33

Dates

Modify: 2023-07-21

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